2-Bromo-n,n-dimethylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15089. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

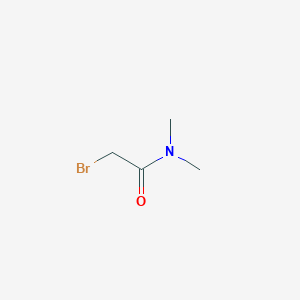

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIOVNJLOVNTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280011 | |

| Record name | 2-bromo-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-77-9 | |

| Record name | 5468-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N,N-dimethyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-N,N-dimethylacetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Key Synthetic Building Block

2-Bromo-N,N-dimethylacetamide, often abbreviated as BDMA, is a valuable building block in organic synthesis.[1] Its utility stems from the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it an effective alkylating agent.[2][3] This structural feature allows for the introduction of an acetamide moiety onto various nucleophiles, a common strategy in the synthesis of more complex organic molecules and biologically active compounds.[1] The dimethylamide group provides stability and influences the compound's solubility and reactivity profile.

This guide will explore the fundamental chemical and physical characteristics of this compound, provide detailed synthesis and purification protocols, discuss its reactivity and mechanistic pathways, and outline its applications, particularly in the realm of drug discovery and development.[1]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and the appropriate handling and storage procedures.

| Property | Value | Source(s) |

| CAS Number | 5468-77-9 | [4][5][6][7][8][9] |

| Molecular Formula | C4H8BrNO | [4][5][6][7][8][9][10] |

| Molecular Weight | 166.02 g/mol | [5][6][7][8][9][10] |

| Appearance | Solid | [9] |

| Melting Point | 72-73 °C | [6] |

| Boiling Point | 196.3 °C at 760 mmHg | [5] |

| Density | 1.395 g/cm³ | [5][7] |

| SMILES String | CN(C)C(=O)CBr | [5][7][9] |

| InChI Key | QPIOVNJLOVNTMW-UHFFFAOYSA-N | [5][9] |

These properties are critical for designing experiments, calculating stoichiometry, and ensuring safe laboratory practices.

Synthesis and Purification: A Practical Approach

The synthesis of this compound typically involves the reaction of a bromoacetyl halide with dimethylamine. A common and effective laboratory-scale synthesis is detailed below.

Synthesis Protocol: Amidation of Bromoacetyl Bromide

This protocol describes the synthesis of this compound from N,N-dimethylamine hydrochloride and bromoacetyl bromide.

Step-by-Step Methodology:

-

To a stirred solution of N,N-dimethylamine hydrochloride (2 g, 24.52 mmol) in dichloromethane (20 mL), add N,N-diisopropylethylamine (DIPEA, 12.6 mL, 73.55 mmol) sequentially under an inert atmosphere.[6][11]

-

Maintain the reaction temperature at 0 °C and add bromoacetyl bromide (9.89 g, 19.04 mmol).[6][11]

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.[6][11]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (2 x 50 mL).[6][11]

-

Combine the organic phases, dry with anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[6][11]

Purification Protocol: Silica Gel Chromatography

Purification of the crude product is crucial to remove unreacted starting materials and byproducts.

Step-by-Step Methodology:

-

Prepare a silica gel column using a suitable slurry packing method.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the dissolved crude product onto the prepared silica gel column.

-

Elute the column with a mixture of 30% ethyl acetate in hexane.[6][11]

-

Collect the fractions and monitor their purity by TLC.

-

Combine the pure fractions and concentrate under reduced pressure to yield purified N,N-dimethyl-bromoacetamide.[6]

The final product can be characterized by ¹H NMR and LC-MS to confirm its identity and purity.[6][11]

Synthesis Workflow Diagram

Caption: Generalized S(_N)2 mechanism of alkylation by this compound.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While a complete set of spectra is not publicly available from all sources, typical characterization data would include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

A reported ¹H NMR spectrum in CDCl₃ shows the following characteristic peaks:

-

δ 3.86 (s, 2H): Corresponds to the two protons of the methylene group (CH₂) adjacent to the bromine atom. [6][11]* δ 3.10 (s, 3H): Represents one of the N-methyl (CH₃) groups. [6][11]* δ 2.99 (s, 3H): Represents the other N-methyl (CH₃) group. [6][11]The two distinct signals for the N-methyl groups are due to the restricted rotation around the amide C-N bond, making them chemically non-equivalent.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are paramount when handling this compound.

Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed). [9][12]* Precautionary Statements: P264, P270, P301 + P312, P501. [9][12]* GHS Pictograms: GHS07 (Exclamation mark). [9][12] Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. [13][14]Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [13][14]Avoid inhalation of dust and contact with skin and eyes. [13][14]* Storage: Store in a tightly closed container in a cool, dry place. [13]It is classified as a combustible solid. [9][12] In case of exposure, follow standard first-aid procedures and seek medical attention. [13][14]A comprehensive Safety Data Sheet (SDS) should always be consulted before use.

Applications in Research and Development

This compound is a versatile reagent with a growing number of applications in both academic research and industrial drug development.

-

Organic Synthesis: It serves as a key intermediate for the synthesis of a wide variety of organic compounds. [1]* Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active molecules with potential therapeutic applications. [1]Its role as an alkylating agent is particularly relevant in the design of enzyme inhibitors and covalent modifiers of proteins. [1]* Biochemical Research: It is utilized as a tool for studying enzyme inhibition and protein-protein interactions. [1]* Derivatization Agent: In a recent study, it was used as a derivatizing agent for the simultaneous quantification of reduced and oxidized aminothiols by LC-MS, highlighting its utility in analytical chemistry for redox biology research. [5]

Conclusion

This compound is a valuable and versatile chemical reagent with well-defined properties and reactivity. Its utility as an alkylating agent makes it an important tool for researchers and scientists, particularly in the fields of organic synthesis and drug development. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

- This compound | CAS 5468-77-9 | C4H8NBrO | AMERICAN ELEMENTS ®. [Link]

- This compound suppliers USA. [Link]

- This compound | C4H8BrNO | CID 225544 - PubChem - NIH. [Link]

- Mechanism of action of alkylating agents. A. Formation of...

- N,N-Dimethylacetamide - SAFETY D

- Material Safety Data Sheet - N,N-Dimethylacetamide - Cole-Parmer. [Link]

- Dimethylacetamide - Wikipedia. [Link]

- Alkyl

- This compound - Oakwood Chemical. [Link]

- Alkylating Agents - LiverTox - NCBI Bookshelf - NIH. [Link]

- How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?

- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

- (PDF)

- US3959371A - Process for the purification of N,N-dimethylacetamide - Google P

- The Release of the Bromodomain Ligand N,N-Dimethylacetamide Adds Bioactivity to a Resorbable Guided Bone Regeneration Membrane in a Rabbit Calvarial Defect Model - NIH. [Link]

- 2-Bromoacetamide - the NIST WebBook. [Link]

- Purification of N,N-dimethylacetamide - Justia P

- FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. [Link]

- FIG. 4. 2D exchange spectrum of N, N-dimethylacetamide. The 60 MHz...

Sources

- 1. Buy this compound | 5468-77-9 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound CAS#: 5468-77-9 [m.chemicalbook.com]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. scbt.com [scbt.com]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound [oakwoodchemical.com]

- 11. This compound | 5468-77-9 [chemicalbook.com]

- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-N,N-dimethylacetamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physical properties of 2-Bromo-N,N-dimethylacetamide. The information presented herein is synthesized from established chemical data sources to provide a reliable foundation for its application in experimental design, chemical synthesis, and pharmaceutical development.

Introduction

This compound, a halogenated amide, is a versatile chemical intermediate and reagent. Its utility is noted in various synthetic applications, including as a building block for more complex molecules and as a derivatizing agent for the analysis of biological aminothiols by mass spectrometry.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of resulting products. This document provides a detailed examination of these properties, grounded in verifiable data.

Section 1: Core Chemical Identity

Accurate identification is the first step in any laboratory workflow. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 5468-77-9 | [1][2][3][4] |

| Molecular Formula | C₄H₈BrNO | [1][2][4][5] |

| Molecular Weight | 166.02 g/mol | [2][4][6] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Bromo-N,N-dimethyl-ethanamide, N,N-dimethyl-bromoacetamide | [1][2][7] |

| Canonical SMILES | CN(C)C(=O)CBr | [1][2] |

| InChI Key | QPIOVNJLOVNTMW-UHFFFAOYSA-N | [1][2] |

Section 2: Physical State and Thermodynamic Properties

The physical state and thermodynamic constants of a compound dictate its handling, reaction conditions, and purification strategies. Contrary to what its name might suggest, this compound is a solid at standard temperature and pressure.[4]

| Property | Value | Notes | Source(s) |

| Appearance | Solid | May appear as a brown liquid during synthesis and purification.[3][8] | [4] |

| Melting Point | 72-73 °C | Determined using toluene as the solvent.[3][7] A sharp, defined melting point is a key indicator of sample purity. | [3][7] |

| Boiling Point | 190.4 - 196.3 °C | At atmospheric pressure (760 mmHg).[1][2][7] | [1][2][7] |

| 63-65 °C | At reduced pressure (1 Torr).[3] | [3] | |

| Density | 1.395 - 1.541 g/cm³ | The range reflects values from different suppliers and may depend on the method of measurement and purity. | [1][2][3] |

Expert Insight: The Importance of Vacuum Distillation The significant drop in boiling point from ~193 °C at atmospheric pressure to ~64 °C under vacuum (1 Torr) is a critical consideration.[1][2][3][7] High temperatures can promote decomposition or unwanted side reactions. Therefore, for purification, vacuum distillation is the preferred method to isolate the compound at a lower, less destructive temperature, preserving its integrity.

Section 3: Solubility Profile

The solubility of this compound is governed by its molecular structure, which features a polar amide group. This makes it a polar compound. Based on the principle of "like dissolves like," it is expected to exhibit good solubility in polar solvents.[7] While extensive solubility data is not published, a strong inference can be drawn from its parent compound, N,N-Dimethylacetamide (DMAc). DMAc is miscible with water, ethers, esters, ketones, and aromatic compounds, but shows poor solubility in aliphatic hydrocarbons.[9][10][11] It is reasonable to expect a similar solubility profile for its brominated derivative.

Protocol for Qualitative Solubility Determination

This self-validating protocol allows a researcher to quickly screen for suitable solvents for reactions or purification.

-

Preparation : Add approximately 10-20 mg of this compound to a small test tube or vial.

-

Solvent Addition : Add the chosen solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) dropwise, starting with 0.5 mL.

-

Mixing : Agitate the mixture vigorously for 30 seconds.

-

Observation :

-

Soluble : The solid completely dissolves, yielding a clear solution.

-

Partially Soluble : Some, but not all, of the solid dissolves. The solution may appear cloudy.

-

Insoluble : The solid does not dissolve.

-

-

Heating (Optional) : If the compound is insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility, which is crucial for recrystallization procedures.

-

Documentation : Record the results for each solvent tested.

Section 4: Spectroscopic and Optical Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data provides a fingerprint for the identification of this compound.

| Property | Value | Source(s) |

| Refractive Index (n_D) | 1.48 - 1.5097 | [3][7] |

| ¹H NMR | (400 MHz, CDCl₃): δ 3.86 (s, 2H), 3.10 (s, 3H), 2.99 (s, 3H) | [3][8] |

| Mass Spectrometry | (M+2) peak observed at 168 m/z. Diagnostic fragment at m/z 118. | [1][3][8] |

Expert Insight: Interpreting the Spectroscopic Data

-

¹H NMR : The spectrum is characteristically simple. The singlet at 3.86 ppm corresponds to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). The two distinct singlets at 3.10 and 2.99 ppm represent the two N-methyl groups (-N(CH₃)₂). Their non-equivalence is due to the restricted rotation around the amide C-N bond, a classic feature of amides.

-

Mass Spectrometry : The presence of a bromine atom is readily confirmed by the isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of similar intensity, one at the mass of the compound with ⁷⁹Br (M) and another two mass units higher (M+2). The observation of a peak at m/z 168 (M+2) confirms the presence of a single bromine atom.[3][8] The fragment at m/z 118 corresponds to the [C₄H₈NO]⁺ fragment, which can be used for sensitive detection in LC-MS applications.[1]

Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or procured sample of this compound, ensuring its identity and purity before use.

Caption: Logical workflow for the physical and spectroscopic characterization of this compound.

Section 5: Safety, Handling, and Storage

Proper safety protocols are non-negotiable. This compound is classified as a hazardous substance and requires careful handling.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2][12] |

| Signal Word | Warning | [2][12] |

| Hazard Statements | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | [2][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | [2][13] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [3][8] |

Expert Insight: Rationale for Storage Conditions The recommendation to store this compound under an inert, refrigerated atmosphere is based on two principles.[3][8] Firstly, the C-Br bond can be susceptible to nucleophilic substitution, and moisture from the air could potentially lead to slow hydrolysis. Secondly, lower temperatures reduce the rate of any potential degradation reactions, ensuring the long-term purity and stability of the reagent.

References

- This compound | CAS 5468-77-9 | C4H8NBrO | AMERICAN ELEMENTS ®. [Link]

- This compound suppliers USA - WorldOfChemicals. [Link]

- This compound | C4H8BrNO | CID 225544 - PubChem. [Link]

- Dimethylacetamide - Wikipedia. [Link]

- 2-Bromoacetamide - NIST WebBook. [Link]

- FIG. 4. 2D exchange spectrum of N, N-dimethylacetamide. The 60 MHz...

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound CAS#: 5468-77-9 [m.chemicalbook.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 5468-77-9 [chemicalbook.com]

- 9. productcatalog.eastman.com [productcatalog.eastman.com]

- 10. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemicalbook.com [chemicalbook.com]

2-Bromo-n,n-dimethylacetamide structure and formula

An In-depth Technical Guide to 2-Bromo-N,N-dimethylacetamide: Structure, Synthesis, and Application

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile bifunctional reagent of significant interest to the chemical and pharmaceutical sciences. Its structure, featuring both a reactive α-bromo ketone and a tertiary amide, makes it a valuable electrophilic building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic signature, and synthetic protocols. Furthermore, it explores the compound's reactivity and its applications, particularly in the realm of medicinal chemistry and drug development, while adhering to stringent safety and handling standards.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named this compound by IUPAC nomenclature, is a halogenated amide derivative.[1][2][3] Its fundamental role in synthetic chemistry is predicated on the electrophilic nature of the carbon atom bearing the bromine, which serves as an excellent leaving group in nucleophilic substitution reactions.

Molecular Structure and Formula

The molecular identity of this compound is unequivocally defined by its chemical formula and structure.

The structure consists of an acetyl group where one methyl proton is substituted with a bromine atom, and the amide nitrogen is disubstituted with two methyl groups.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical state and properties of this compound are critical for its handling, storage, and application in various reaction conditions. While some sources describe it as a solid, it is often encountered as a colorless to light yellow liquid.[5][6] This discrepancy may be attributed to purity levels or ambient temperature relative to its melting point.

| Property | Value | Source(s) |

| Appearance | Colourless to light yellow liquid/solid | [5][6] |

| Boiling Point | 190.4 °C @ 760 mmHg | [1] |

| 63-65 °C @ 1 Torr | [6] | |

| Melting Point | 72-73 °C | [6] |

| Density | ~1.4-1.5 g/cm³ | [1][2] |

Spectroscopic Profile for Structural Verification

Structural elucidation and purity assessment are non-negotiable in research and development. A combination of spectroscopic techniques provides a definitive fingerprint for this compound. The causality behind using these methods is to ensure that the material in hand corresponds exactly to the desired structure, a self-validating step before its use in any synthesis.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~3.86 (s, 2H, -CH₂Br), δ ~3.10 (s, 3H, -NCH₃), δ ~2.99 (s, 3H, -NCH₃) | The two N-methyl groups are diastereotopic due to restricted rotation around the C-N amide bond, appearing as two distinct singlets. The methylene protons adjacent to the bromine are deshielded and appear as a singlet.[6][7] |

| Mass Spec (MS) | M⁺ and M+2 peaks in ~1:1 ratio | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, providing definitive evidence of a single bromine atom.[6][7] |

| IR Spectroscopy | ~1650 cm⁻¹ (C=O stretch), ~1400 cm⁻¹ (C-N stretch) | These absorptions confirm the presence of the tertiary amide functional group, a core feature of the molecule's structure. |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the acylation of dimethylamine with a bromoacetyl halide. This approach is efficient and provides a direct route to the target compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on the well-established reaction between N,N-dimethylamine hydrochloride and bromoacetyl bromide.[6][7]

Materials:

-

N,N-Dimethylamine hydrochloride

-

Bromoacetyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for elution)

Procedure:

-

Reaction Setup: To a stirred solution of N,N-dimethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Causality: Dimethylamine hydrochloride is a stable salt. The base (DIPEA) is required to generate the free dimethylamine nucleophile in situ. DCM is used as an inert solvent. The reaction is cooled to control the initial exothermic acylation.

-

-

Acylation: Slowly add bromoacetyl bromide (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 3-4 hours.

-

Causality: Slow addition of the highly reactive acyl bromide prevents side reactions and ensures controlled temperature. Stirring at room temperature allows the reaction to proceed to completion.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: TLC confirms the consumption of starting materials and the formation of the product before proceeding to workup, preventing wasted effort on an incomplete reaction.

-

-

Workup: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with DCM (2x). Combine the organic layers.

-

Causality: The aqueous wash removes water-soluble components, including DIPEA hydrobromide salt and any unreacted dimethylamine hydrochloride.

-

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: Removing residual water with a drying agent is crucial before solvent evaporation to prevent potential hydrolysis of the product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as 30% ethyl acetate in hexane, to afford the pure this compound.[6][7]

-

Self-Validation: Column chromatography separates the desired product from non-polar impurities and residual starting materials, ensuring high purity for subsequent applications.

-

Reactivity and Applications in Drug Development

The utility of this compound stems from its predictable reactivity. The α-carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an effective alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions.

This reactivity profile makes it a valuable reagent in several areas of research and development:

-

Synthetic Building Block: It serves as a key intermediate for introducing the N,N-dimethylacetamido moiety into molecules, a common structural motif in pharmaceuticals.[8]

-

Medicinal Chemistry: The compound is investigated for its role in drug discovery. Its ability to alkylate biological nucleophiles, such as cysteine residues in proteins, makes it a tool for enzyme inhibition and protein modification studies.[2][8]

-

Analytical Chemistry: In a notable application, it has been used in a double derivatization strategy for the simultaneous quantification of reduced and oxidized aminothiols by LC-MS, highlighting its utility in redox biology research.[2]

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Category | GHS Information | Handling Protocol |

| Acute Toxicity | Pictogram: GHS07 (Exclamation Mark)[1] Signal Word: Warning[1] Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][9] | Handle only in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |

| Storage | Store under an inert gas (nitrogen or argon) at 2-8°C.[6] | Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. |

Conclusion

This compound is a foundational reagent whose value is defined by its precise molecular structure and predictable reactivity. A thorough understanding of its properties, validated by spectroscopic analysis, is paramount for its successful application. The synthetic protocols, when executed with an understanding of the underlying chemical principles, provide reliable access to this important compound. For researchers in organic synthesis and drug development, this compound remains an indispensable tool for constructing complex molecules and probing biological systems.

References

- AMERICAN ELEMENTS®. (n.d.). This compound.

- WorldOfChemicals. (n.d.). This compound suppliers USA.

- Sunway Pharm Ltd. (n.d.). This compound.

- PubChem - NIH. (n.d.). This compound.

Sources

- 1. americanelements.com [americanelements.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 5468-77-9 [m.chemicalbook.com]

- 7. This compound | 5468-77-9 [chemicalbook.com]

- 8. smolecule.com [smolecule.com]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-N,N-dimethylacetamide (CAS 5468-77-9): A Versatile Reagent in Synthesis and Chemical Biology

This guide provides an in-depth technical examination of 2-Bromo-N,N-dimethylacetamide (BDMA), a versatile bifunctional reagent. With the CAS Number 5468-77-9, this compound serves as a critical building block in advanced organic synthesis and as a powerful tool in medicinal chemistry and proteomics.[1][2] We will move beyond simple data recitation to explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its strategic applications in drug discovery and material science.

Core Physicochemical & Structural Characteristics

This compound is a solid at room temperature, characterized by the presence of a reactive carbon-bromine bond alpha to an amide carbonyl.[3] This arrangement dictates its primary function as an electrophile in substitution reactions. The N,N-dimethylamide moiety imparts significant polarity and influences the compound's solubility and electronic properties, distinguishing it from other alpha-bromo amides or esters.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5468-77-9 | [1][4][5] |

| Molecular Formula | C₄H₈BrNO | [1][4][6] |

| Molecular Weight | 166.02 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 72-73 °C | [3] |

| Boiling Point | 196.3 °C at 760 mmHg | [6] |

| Density | 1.395 g/cm³ | [6] |

| InChI Key | QPIOVNJLOVNTMW-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CN(C)C(=O)CBr | [6] |

Synthesis & Purification: A Validated Laboratory Protocol

The synthesis of BDMA is most commonly achieved by the direct bromination of N,N-dimethylacetamide or through the acylation of dimethylamine with a bromoacetyl halide.[2][3] The latter approach offers excellent control and is readily adaptable for laboratory scales.

Experimental Protocol: Synthesis via Acylation

This protocol describes the synthesis of BDMA from N,N-dimethylamine hydrochloride and bromoacetyl bromide, a robust method for producing high-purity material.

Objective: To synthesize this compound with a target yield of over 40%.

Materials:

-

N,N-dimethylamine hydrochloride (1.0 eq)

-

Bromoacetyl bromide (0.78 eq)

-

N,N-diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexane mixture (30:70 v/v)

Procedure:

-

Reaction Setup: To a stirred solution of N,N-dimethylamine hydrochloride (2 g, 24.52 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add N,N-diisopropylethylamine (12.6 mL, 73.55 mmol).[3]

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromoacetyl bromide (9.89 g, 19.04 mmol) dropwise to the solution, ensuring the temperature is maintained at 0 °C.[3]

-

Causality Insight: The addition of DIPEA, a non-nucleophilic base, is crucial to neutralize the HCl salt of dimethylamine, liberating the free amine for acylation. It also scavenges the HBr byproduct generated during the reaction. Performing the addition at 0 °C mitigates the exothermic nature of the reaction and minimizes potential side reactions.

-

-

Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature and stir for 3 hours.[3] Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with water (50 mL). Transfer the mixture to a separatory funnel and extract the organic layer. Re-extract the aqueous layer with dichloromethane (2 x 50 mL).[3]

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude product by silica gel column chromatography using a 30% ethyl acetate in hexane eluent system to afford the pure N,N-dimethyl-bromoacetamide.[3][7] A typical yield for this procedure is approximately 42%.[3][7]

Caption: Workflow for the synthesis and purification of BDMA.

Core Reactivity: The Electrophilic Workhorse

BDMA's synthetic utility is dominated by its behavior as an alkylating agent. The electron-withdrawing amide group polarizes the adjacent C-Br bond, making the α-carbon highly susceptible to nucleophilic attack, while the bromide ion serves as an excellent leaving group.

Caption: Generalized Sₙ2 reaction mechanism of BDMA with a nucleophile.

This reactivity makes it an ideal substrate for forming C-N, C-S, C-O, and C-C bonds, reacting readily with amines, thiols, alcohols, and carbanions (e.g., enolates), respectively.[2]

Strategic Applications in Research & Development

The unique combination of a reactive site and a stable amide group makes BDMA a valuable tool for chemists.

A. Advanced Synthetic Intermediate

BDMA is pivotal in constructing complex heterocyclic systems. A notable example is its use in the photoredox-catalyzed synthesis of 6-quaternary alkylated phenanthridines. In this cascade reaction, a radical derived from BDMA adds to an N-arylacrylamide, initiating a sequence of cyclization and aromatic substitution.[6]

Protocol Highlight: Synthesis of Phenanthridines

-

Reaction: N-Arylacrylamide (0.2 mmol), BDMA (0.6 mmol), fac-Ir(ppy)₃ (2 mol%), and Na₂CO₃ (0.4 mmol) are dissolved in a 1:1 mixture of DMSO and acetonitrile (2 mL).[6]

-

Conditions: The mixture is stirred under an argon atmosphere and irradiated with a 5W blue LED for 32 hours.[6]

-

Significance: This method demonstrates the utility of BDMA in modern synthetic chemistry, where radical-mediated processes enable the efficient construction of complex scaffolds, achieving moderate to good yields (72-80%).[6]

B. Tool for Chemical Biology and Proteomics

The electrophilic nature of BDMA allows it to function as a covalent modifier of biological macromolecules. It can selectively react with nucleophilic amino acid residues in proteins, such as cysteine, making it a useful tool for enzyme inhibition and protein interaction studies.[2]

A key application is in the quantitative analysis of biological aminothiols (BATs) like cysteine and glutathione.[6] BDMA is used as a derivatizing agent in a double derivatization strategy for LC-MS analysis. It exclusively alkylates the reduced thiol forms of BATs, generating a characteristic fragment ion (m/z 118) that allows for highly sensitive and accurate quantification.[6] This methodology has been successfully applied to study redox dynamics in cancer cells and differentiate between healthy and cancerous tissues.[6]

Caption: Key application pathways for this compound.

Analytical Characterization

The identity and purity of synthesized BDMA are typically confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is simple and diagnostic. Expected chemical shifts are approximately δ 3.86 (s, 2H, -CH₂Br), δ 3.10 (s, 3H, -NCH₃), and δ 2.99 (s, 3H, -NCH₃).[3][7] The two distinct singlets for the N-methyl groups are due to hindered rotation around the amide C-N bond.

-

LC-MS: Liquid chromatography-mass spectrometry can confirm the molecular weight. The expected [M+H]⁺ ion for the two major bromine isotopes would be at m/z 166 and 168.[3]

Safety, Handling, and Storage

As a reactive alkylating agent, BDMA must be handled with appropriate care.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The GHS pictogram is GHS07 (Exclamation mark).

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

Conclusion

This compound is more than a simple chemical; it is a strategic enabler for innovation in both synthetic chemistry and the life sciences. Its well-defined reactivity, governed by the electrophilic α-carbon, provides a reliable platform for constructing complex molecules and probing biological systems. By understanding its synthesis, mechanistic behavior, and safe handling, researchers can fully leverage the power of this versatile reagent to advance their scientific objectives.

References

- This compound | CAS 5468-77-9 | C4H8NBrO | AMERICAN ELEMENTS ®. URL: https://www.americanelements.com/2-bromo-n-n-dimethylacetamide-5468-77-9

- CAS 5468-77-9 this compound - Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_5468-77-9.htm

- This compound | CAS 5468-77-9 | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-bromo-n-n-dimethylacetamide-5468-77-9

- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023710

- This compound - Synquest Labs. URL: https://www.synquestlabs.com/product/4148-9-08/2-Bromo-N,N-dimethylacetamide.html

- Buy this compound | 5468-77-9 - Smolecule. URL: https://www.smolecule.com/cas-5468-77-9-2-bromo-n-n-dimethylacetamide.html

- This compound CAS#: 5468-77-9 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42531602.htm

- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/CH/de/product/aldrich/cds023710

- This compound | C4H8BrNO | CID 225544 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/225544

- This compound | 5468-77-9 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB42531602_EN.htm

- This compound | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/cds023710

- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC384440050

- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sigma/271012

Sources

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 5468-77-9 [smolecule.com]

- 3. This compound CAS#: 5468-77-9 [m.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. CAS 5468-77-9 | 4148-9-08 | MDL MFCD12026683 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 5468-77-9 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N,N-dimethylacetamide

Foreword: this compound is a versatile bifunctional molecule, serving as a crucial building block in the synthesis of a wide array of pharmaceuticals and complex organic structures. Its utility stems from the presence of both an electrophilic carbon adjacent to the bromine atom and a stable amide functional group, allowing for sequential and selective chemical modifications. This guide provides a comprehensive overview of its synthesis, focusing on practical, field-proven methodologies, mechanistic insights, and critical safety considerations for researchers and drug development professionals.

Strategic Overview: Selecting the Synthetic Pathway

The synthesis of amides is a cornerstone of organic chemistry.[] For a target like this compound, the most direct and industrially favored approach is the acylation of a secondary amine with an activated acyl species.[2][3] This guide will focus on the Schotten-Baumann-type reaction between 2-bromoacetyl bromide and dimethylamine, a robust and high-yielding method.[] We will explore the causality behind the choice of reagents, solvents, and reaction conditions, providing a framework for logical protocol development and optimization.

An alternative pathway, starting from the less reactive bromoacetic acid, will also be discussed to highlight the principles of carboxylic acid activation, a common challenge in amide synthesis.[2]

Primary Synthesis Route: Acylation of Dimethylamine with 2-Bromoacetyl Bromide

This method represents the most efficient pathway due to the high electrophilicity of the acyl bromide. The reaction involves a nucleophilic acyl substitution where dimethylamine attacks the carbonyl carbon of 2-bromoacetyl bromide.[4]

Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established two-step mechanism.[4] First, the lone pair of electrons on the nitrogen atom of dimethylamine performs a nucleophilic attack on the carbonyl carbon of the acyl bromide. This forms a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, leading to the expulsion of the bromide ion, which is an excellent leaving group.[3][4] An additional equivalent of a base is required to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[5] The use of N,N-dimethylamine hydrochloride in conjunction with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is a strategic choice. The hydrochloride salt is a stable, easy-to-handle solid, and DIPEA effectively scavenges the generated HCl/HBr without competing in the primary nucleophilic attack.

Experimental Workflow Diagram

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of N,N-dimethylamine hydrochloride (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting amine) under an inert atmosphere (e.g., Nitrogen or Argon), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).[5] Cool the resulting slurry to 0 °C using an ice bath.

-

Causality: Performing the reaction at 0°C controls the initial exothermic reaction between the acyl bromide and the amine, preventing side reactions and degradation.[] An inert atmosphere is crucial as 2-bromoacetyl bromide is moisture-sensitive.[6]

-

-

Reagent Addition: Add 2-bromoacetyl bromide (0.8 eq, relative to the amine hydrochloride) dropwise to the cold, stirred mixture.[5] Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with dichloromethane (2x).[5]

-

Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]

Quantitative Data & Purification

Table 1: Reaction Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Dimethylamine HCl | 1.0 eq | Stable, solid source of dimethylamine. |

| 2-Bromoacetyl Bromide | 0.8 - 1.2 eq | The primary electrophile; stoichiometry can be adjusted for optimization.[2] |

| DIPEA | 3.0 eq | Non-nucleophilic base to neutralize HCl from the salt and HBr from the reaction.[5] |

| Solvent | Dichloromethane | Aprotic solvent that solubilizes reactants without participating in the reaction.[2] |

| Temperature | 0 °C to RT | Controls exothermicity and ensures a smooth reaction.[][5] |

| Reaction Time | 3 hours | Typically sufficient for completion as monitored by TLC.[5] |

Purification: The crude product, often a brown liquid, requires purification.[5] Silica gel column chromatography is highly effective.

-

Eluent System: A mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane) is a common choice.[5]

-

Yield: Reported yields after purification are typically in the range of 40-50%.[5]

Alternative Synthesis Route: Activation of Bromoacetic Acid

Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated." A common laboratory method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

Two-Step Process:

-

Formation of Bromoacetyl Chloride: Bromoacetic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce bromoacetyl chloride.

-

Amidation: The in-situ generated or isolated bromoacetyl chloride is then reacted with dimethylamine under similar conditions as described in Section 2.

While this method avoids the direct handling of the highly reactive 2-bromoacetyl bromide, it introduces an extra synthetic step and requires careful handling of thionyl chloride.

Product Characterization

Confirming the identity and purity of the final product is paramount.

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₈BrNO | [7] |

| Molecular Weight | 166.02 g/mol | [8] |

| Appearance | Brown liquid | [5] |

| Boiling Point | 196.3 °C at 760 mmHg | [9] |

| Density | 1.395 g/cm³ | [9] |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.86 (s, 2H, -CH₂Br) | [5] |

| δ 3.10 (s, 3H, -N(CH₃)₂) | [5] |

| | δ 2.99 (s, 3H, -N(CH₃)₂) |[5] |

-

Insight: The two distinct singlets for the N-methyl protons in the ¹H NMR spectrum are due to restricted rotation around the amide C-N bond, a characteristic feature of amides.

Critical Safety Considerations

The primary synthesis route involves highly hazardous materials. Strict adherence to safety protocols is non-negotiable.

-

2-Bromoacetyl Bromide:

-

Hazards: Highly corrosive, causing severe skin burns and eye damage.[10][11] It is a lachrymator (induces tears) and reacts violently with water, releasing toxic and corrosive HBr gas.[11][12][13]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6][10][13] Ensure all glassware is scrupulously dry.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] For eye contact, rinse cautiously with water for several minutes.[12] In all cases of exposure, seek immediate medical attention.[10][12]

-

-

Dichloromethane (DCM): Suspected carcinogen and volatile solvent. All handling should be performed in a fume hood.

-

N,N-Diisopropylethylamine (DIPEA): Corrosive and flammable. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound via the acylation of dimethylamine with 2-bromoacetyl bromide is a reliable and efficient method. Success hinges on a clear understanding of the underlying nucleophilic acyl substitution mechanism, careful control of reaction conditions to manage exothermicity, and stringent adherence to safety protocols due to the hazardous nature of the starting materials. The detailed protocol and purification strategy provided herein offer a solid foundation for researchers to produce this valuable synthetic intermediate with high purity.

References

- Amide Synthesis. Fisher Scientific. [Link]

- BROMOACETYL BROMIDE - Safety D

- Acid Halides to Amides: Aminolysis. JoVE. [Link]

- The Amide Functional Group: Properties, Synthesis, and Nomencl

- Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. [Link]

- This compound | C4H8NBrO. AMERICAN ELEMENTS. [Link]

Sources

- 2. Amide Synthesis [fishersci.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Acid Halides to Amides: Aminolysis [jove.com]

- 5. This compound | 5468-77-9 [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. scbt.com [scbt.com]

- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-Bromo-n,n-dimethylacetamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N,N-dimethylacetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This compound is a reactive α-haloacetamide compound utilized primarily as a research tool in biochemistry and medicinal chemistry. Its mechanism of action is rooted in its potent electrophilic nature, enabling it to function as an alkylating agent that forms covalent bonds with nucleophilic residues on biological macromolecules. This guide provides an in-depth exploration of this mechanism, detailing the chemical basis of its reactivity, the primary molecular targets, and the downstream functional consequences. Furthermore, it offers field-proven experimental protocols for researchers to investigate and characterize the activity of this and similar covalent modifiers, contextualizes its action within broader cell biology, and discusses associated toxicological considerations.

Part 1: The Foundational Mechanism - Irreversible Covalent Alkylation

The biological activity of this compound (BrDMA) is a direct consequence of its chemical structure. As an α-haloacetamide, it belongs to a class of compounds known as alkylating agents.[1] The core of its reactivity lies in the carbon-bromine (C-Br) bond. The high electronegativity of the adjacent carbonyl group and the bromine atom itself renders the α-carbon electron-deficient (electrophilic). Bromide is an excellent leaving group, facilitating a nucleophilic substitution reaction (SN2) when the molecule encounters a suitable nucleophile.

In a biological context, the most prominent nucleophiles are specific amino acid side chains within proteins.[2] While several residues can be targeted, the thiol (sulfhydryl) group of cysteine is by far the most reactive and common target for α-haloacetamides like BrDMA and its well-studied analogue, iodoacetamide.[3][4] The sulfur atom in a deprotonated thiolate state (S⁻) is a potent nucleophile that readily attacks the electrophilic α-carbon of BrDMA, displacing the bromide ion and forming a stable, irreversible thioether bond.[4]

This covalent modification, or alkylation, permanently alters the protein's structure. If the modified cysteine residue is located within an enzyme's active site or is critical for maintaining the protein's tertiary structure, this alkylation event typically results in a complete and irreversible loss of function.[5][6]

Other amino acid residues with nucleophilic side chains can also be targets, though generally requiring higher concentrations or longer exposure times. These include the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine.[2][7] However, the pronounced nucleophilicity of cysteine thiols makes them the kinetically preferred target.

Figure 1: Mechanism of cysteine alkylation by this compound via an SN2 reaction.

Part 2: Experimental Validation and Target Identification

Synthesizing technical knowledge with practical application is paramount. To rigorously characterize the mechanism of an irreversible inhibitor like BrDMA, a multi-faceted approach is required. The following protocols represent a logical, self-validating workflow from confirming the mode of inhibition to identifying specific protein targets.

Protocol 1: Characterizing Irreversible Enzyme Inhibition

Causality: Before searching for targets, it is essential to confirm that the compound acts as an irreversible inhibitor. Unlike reversible inhibitors, whose effects can be overcome by dilution or substrate competition, irreversible inhibitors display a time-dependent and permanent loss of enzyme activity.[8][9] This protocol is designed to differentiate between these modes of action.

Methodology:

-

Enzyme and Substrate Selection: Choose a model enzyme known to be sensitive to alkylating agents, such as a cysteine protease (e.g., papain) or a deubiquitinase (DUB).[3][5] Use a corresponding chromogenic or fluorogenic substrate for kinetic measurements.

-

Time-Dependency Assay:

-

Prepare multiple reactions containing the enzyme in a suitable buffer.

-

Initiate the reactions by adding BrDMA (at a fixed concentration, e.g., 10 µM) or vehicle control (e.g., DMSO).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a solution containing the substrate.

-

Immediately measure the initial reaction velocity (rate of product formation) using a spectrophotometer or plate reader.

-

Expected Result: For an irreversible inhibitor, the enzyme's activity will decrease over the pre-incubation time with BrDMA.

-

-

Dialysis/Dilution Challenge:

-

Incubate the target enzyme with a high concentration of BrDMA (e.g., 10x the IC₅₀) for 1 hour to allow for covalent modification.

-

As a control, incubate the enzyme with a known reversible inhibitor.

-

Subject both samples to extensive dialysis or rapid dilution (e.g., 100-fold) to remove unbound inhibitor.

-

Measure the remaining enzyme activity.

-

Expected Result: The activity of the BrDMA-treated enzyme will not be restored, whereas the activity of the reversibly-inhibited enzyme will recover.[10] This demonstrates a permanent modification.

-

-

Data Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time. For a covalent inhibitor, this will yield a curve showing a time-dependent decrease in activity. The potency of such inhibitors is often characterized by the rate constant of inactivation (kinact) and the inhibitor concentration that yields half-maximal inactivation rate (KI).

Protocol 2: Proteome-Wide Target Identification via Chemoproteomics

Causality: The inherent reactivity of alkylating agents means they can have multiple targets within a cell, leading to off-target effects and toxicity.[11] Identifying the full spectrum of protein targets is crucial for drug development. Chemoproteomic methods leverage mass spectrometry to map these small molecule-protein interactions directly in a complex biological system.[12][13] The following protocol outlines a competitive profiling approach.

Methodology:

-

Cell Culture and Lysis: Grow the cells of interest (e.g., a cancer cell line) to confluence. Lyse the cells under native conditions to create a whole-proteome lysate.

-

Competitive Incubation:

-

Aliquot the cell lysate into several tubes.

-

Treat the lysates with increasing concentrations of BrDMA (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for a set time (e.g., 1 hour) to allow BrDMA to bind to its targets.

-

Following this, add a broad-spectrum cysteine-reactive probe that is tagged with biotin (e.g., iodoacetamide-biotin). This probe will label all accessible cysteine residues that were not already blocked by BrDMA.

-

-

Enrichment of Labeled Proteins:

-

Use streptavidin-coated beads to capture all biotin-tagged proteins from the lysates.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Perform an on-bead tryptic digest to cleave the captured proteins into peptides.

-

Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

-

Data Analysis and Target Deconvolution:

-

Quantify the abundance of each identified protein across the different BrDMA concentration gradients.

-

Expected Result: Proteins that are true targets of BrDMA will show a dose-dependent decrease in their abundance in the pulldown. This is because BrDMA, by binding to the target's cysteine(s), prevents the biotin probe from binding, thus leading to the protein's depletion from the streptavidin pulldown.[15] This method allows for the identification and relative quantification of hundreds to thousands of potential targets.

-

Figure 2: A competitive chemoproteomics workflow for identifying protein targets of covalent inhibitors.

Part 3: Cellular Consequences and Toxicological Profile

The mechanism of covalent alkylation is not just a biochemical curiosity; it has profound biological and toxicological implications.

Downstream Cellular Effects: The indiscriminate nature of highly reactive alkylating agents means their effects are pleiotropic. The functional outcome depends entirely on which proteins are modified.

-

Enzyme Inactivation: As described, direct alkylation of an active-site cysteine can abolish an enzyme's catalytic function. This is the basis for the action of many covalent drugs targeting kinases and proteases.[11]

-

Disruption of Redox Signaling: Cysteine residues are central to cellular redox homeostasis. Unwanted alkylation can disrupt the function of key antioxidant proteins like glutathione and thioredoxin, potentially leading to oxidative stress.[16]

-

Inhibition of DNA Repair and Replication: While BrDMA primarily targets proteins, alkylating agents as a class are known for their ability to modify DNA, which is a primary mechanism for many chemotherapy drugs.[17][18] This can lead to cytotoxicity, especially in rapidly dividing cells.[18]

Toxicological Considerations: The properties that make BrDMA a useful biochemical tool also underpin its toxicity. As with all alkylating agents, there is a significant potential for toxicity that must be considered in any application.

| Potential Toxicity | Mechanism |

| Hepatotoxicity | The parent compound, N,N-dimethylacetamide, is a known hepatotoxin.[19] Metabolism, likely via cytochrome P450 enzymes, can generate reactive intermediates that damage liver cells. |

| Myelosuppression | Alkylating agents are often toxic to rapidly proliferating cells, such as those in the bone marrow, leading to suppression of granulocytes and platelets.[17][20] |

| Gastrointestinal Toxicity | Damage to the proliferating cells of the intestinal mucosa can cause nausea, vomiting, and diarrhea.[17] |

| Mutagenicity/Carcinogenicity | By covalently modifying cellular macromolecules, including DNA, alkylating agents have the potential to be mutagenic and, with chronic exposure, carcinogenic.[19] |

Conclusion and Future Directions

This compound acts through a clear and potent mechanism: the irreversible covalent alkylation of nucleophilic amino acid residues, with a strong preference for cysteine. This action results in the permanent inactivation of target proteins, a mechanism that can be powerfully harnessed for biochemical probing but also carries significant toxicological risks. The experimental frameworks provided herein offer robust methods for characterizing its inhibitory profile and identifying its cellular targets.

Future research may focus on leveraging the α-haloacetamide scaffold to design more selective inhibitors. By modifying the N,N-dimethylacetamide portion of the molecule to increase non-covalent binding affinity for a specific protein's active site, it may be possible to create targeted covalent inhibitors with improved therapeutic windows and reduced off-target effects.

References

- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.).

- Iodoacetamide. (n.d.). Wikipedia. [Link]

- Iodoacetamide. (n.d.). Interchim. [Link]

- Chemoproteomic methods for covalent drug discovery. (2021).

- Small-molecule inhibitor: iodoacetamide. (2023).

- Alkylating Agents. (2001). In Holland-Frei Cancer Medicine. 5th edition.

- Chemoproteomic methods for covalent drug discovery. (2021). Royal Society of Chemistry. [Link]

- Chemoproteomic methods for covalent drug discovery. (2021).

- Alkylating Agents. (2016). Oncohema Key. [Link]

- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2019).

- Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. (2022).

- Alkylating Agents. (2018).

- Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). PubMed. [Link]

- N,N-dimethylacetamide (DMAc, CAS No: 127-19-5) is a powerful organic solvents... (2018). Taylor & Francis Online. [Link]

- Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. (2021).

- Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. (2022).

- Selectivity of labeled bromoethylamine for protein alkylation. (2012).

- Enzyme Inhibition. (n.d.). [Link]

- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific

- Irreversible Inhibitors. (n.d.). A-Z Chemistry. [Link]

- Selectivity of labeled bromoethylamine for protein alkyl

- Enzymes: Irreversible Inhibition. (2019).

- Irreversible and Reversible Inhibition. (n.d.). AK Lectures. [Link]

- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2017).

- Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023).

Sources

- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. interchim.fr [interchim.fr]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biochem.du.ac.in [biochem.du.ac.in]

- 9. aklectures.com [aklectures.com]

- 10. researchgate.net [researchgate.net]

- 11. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 20. Alkylating Agents | Oncohema Key [oncohemakey.com]

Introduction: The Versatile Electrophile in Modern Synthesis

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This compound, a seemingly unassuming haloamide, is a cornerstone reagent in the toolkit of synthetic and medicinal chemists. Its strategic combination of an electrophilic carbon center, an amide functionality, and a good leaving group in the form of bromide bestows upon it a rich and predictable reactivity profile. This guide provides an in-depth exploration of the core reactivity of this compound, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern its synthetic utility. From its role in the intricate art of drug discovery to its application in the nuanced field of proteomics, we will dissect the causality behind its reactivity and provide practical, field-proven insights for its effective application.

Physicochemical Properties at a Glance

A solid understanding of a reagent's physical and chemical properties is paramount to its successful application and safe handling. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 5468-77-9 | |

| Molecular Formula | C₄H₈BrNO | |

| Molecular Weight | 166.02 g/mol | |

| Appearance | Typically a solid or liquid | [1] |

| Solubility | Miscible with water and many organic solvents | [2] |

Synthesis of this compound: Crafting the Workhorse

The most prevalent synthetic strategies for this compound involve the bromination of N,N-dimethylacetamide or the acylation of dimethylamine with a bromoacetyl halide. The choice of method often hinges on the desired scale, available starting materials, and safety considerations.[3]

Comparative Overview of Synthetic Routes

| Synthesis Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Acylation of Dimethylamine | Dimethylamine hydrochloride, Bromoacetyl bromide | N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | 0 °C to room temperature | Direct and relatively high yielding.[1] | Bromoacetyl bromide is highly corrosive and lachrymatory. |

| Bromination of N,N-dimethylacetamide | N,N-dimethylacetamide | Bromine (Br₂) | Acetic acid or sulfuric acid catalyst | Utilizes a readily available starting material.[4] | Requires careful control of bromination to avoid over-bromination. |

Detailed Experimental Protocol: Acylation of Dimethylamine Hydrochloride

This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this compound.[1]

Materials:

-

Dimethylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Bromoacetyl bromide

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of dimethylamine hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (3.0 eq) sequentially while maintaining the reaction temperature at 0 °C with an ice bath.

-

Slowly add bromoacetyl bromide (1.2 eq) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Core Reactivity Profile: The Electrophilic Heart of the Molecule

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon (the carbon atom bonded to the bromine). The electron-withdrawing inductive effect of both the bromine atom and the adjacent carbonyl group renders this carbon highly susceptible to attack by nucleophiles.

Nucleophilic Substitution (SN2) Reactions: The Primary Reaction Pathway

The cornerstone of this compound's utility lies in its propensity to undergo nucleophilic substitution reactions, primarily through an SN2 mechanism.[5][6] In this concerted process, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide leaving group.

Sources

- 1. This compound | 5468-77-9 [chemicalbook.com]

- 2. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 5468-77-9 [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

solubility of 2-Bromo-n,n-dimethylacetamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-N,N-dimethylacetamide in Organic Solvents

Executive Summary

This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 5468-77-9), a key reagent in synthetic chemistry and drug development. While specific quantitative solubility data is not widely published, this document leverages first-principles chemical theory and comparative analysis with its parent compound, N,N-dimethylacetamide (DMAc), to provide a robust predictive framework. We explore the underlying intermolecular forces governing its solubility, present a predicted solubility profile across common organic solvent classes, and provide a detailed, field-tested experimental protocol for researchers to determine precise solubility values. This guide is intended for scientists and professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction

Chemical Identity and Properties

This compound is an alpha-halogenated tertiary amide. Its structure features a polar amide functional group, which dictates many of its physical and chemical properties. The presence of the bromine atom further increases its molecular weight and polarity compared to its parent compound.

Key Physical Properties:

-

CAS Number: 5468-77-9[1]

-

Molecular Formula: C₄H₈BrNO[2]

-

Molecular Weight: 166.02 g/mol

-

Appearance: Solid[1]

-

Melting Point: 72-73 °C[3]

-

Boiling Point: 196.3 °C at 760 mmHg[2]

Significance in Chemical Synthesis

The utility of this compound as an alkylating agent and synthetic building block is well-established.[2] Its application in reactions, such as the photoredox synthesis of phenanthridines, requires precise control over its concentration in solution.[2] Therefore, a thorough understanding of its solubility is not merely academic; it is a critical parameter for reaction optimization, purification, and formulation, directly impacting yield, purity, and reproducibility.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, three primary forces are at play.

Molecular Structure and Intermolecular Forces

This compound is a polar, aprotic molecule. Its key structural features are:

-

A Tertiary Amide Group: The nitrogen atom is bonded to the carbonyl carbon and two methyl groups, meaning it lacks a hydrogen atom directly attached to the nitrogen. Consequently, it cannot act as a hydrogen bond donor .[5]

-

A Polar Carbonyl Group (C=O): The significant difference in electronegativity between carbon and oxygen creates a strong dipole moment. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor .[6]

-

An Alpha-Bromo Substituent: The C-Br bond adds to the overall polarity and molecular weight of the compound.

The dominant intermolecular forces are:

-

Dipole-Dipole Interactions: These are strong attractive forces between the positive end of one polar molecule and the negative end of another. This is the primary interaction mechanism in polar aprotic solvents.[5]

-

London Dispersion Forces: Present in all molecules, these forces increase with molecular size and surface area.

-

Hydrogen Bond Acceptance: The carbonyl oxygen can accept hydrogen bonds from protic solvents like alcohols or water.

Caption: Key intermolecular forces of this compound.